6-(2-Chloro-benzoylamino)-hexanoic acid
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Overview
Description
6-(2-Chloro-benzoylamino)-hexanoic acid is a useful research compound. Its molecular formula is C13H16ClNO3 and its molecular weight is 269.73. The purity is usually 95%.
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Scientific Research Applications
Fluorescence in Oligodeoxyribonucleotide Hybridization
6-(2-Chloro-benzoylamino)-hexanoic acid and its derivatives have been utilized in the synthesis of novel fluorophores. These compounds have shown potential in labelling nucleosides, which are then converted into phosphoramidites. These fluorophores, when attached to oligodeoxyribonucleotides, demonstrate good fluorescence signals and higher hybridization affinity compared to unlabelled oligodeoxyribonucleotides (Singh & Singh, 2007).
Corrosion Inhibition in Metals
Derivatives of this compound, specifically Schiff's bases derived from this compound and aromatic aldehydes, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate significant inhibition efficiency, suggesting their potential use in protecting metals from corrosion (Gupta, Verma, Quraishi, & Mukherjee, 2016).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been studied for their potential as drug candidates. For instance, 6-(3-benzoyl-ureido)-hexanoic acid hydroxyamide, a derivative, has been evaluated for its pharmacokinetic properties as a novel histone deacetylase (HDAC) inhibitor (Yeo et al., 2007).
Organic Synthesis and Modifications
This compound has been used in the modification of organic synthesis processes, such as the Swern oxidation, demonstrating its versatility in organic chemistry. For example, 6-(methylsulfinyl)hexanoic acid, a related compound, has been used as a substitute in Swern oxidation reactions (Liu & Vederas, 1996).
Biophysical Studies
In biophysical studies, fluorescently labeled oligodeoxyribonucleotides containing derivatives of this compound have been synthesized and characterized. These compounds exhibit significant fluorescence, making them useful in various biological and biochemical assays (Singh, Kumar, Gupta, & Singh, 2007).
Mechanism of Action
Mode of Action
It can be inferred from the structure of the compound that it might undergo reactions at the benzylic position . The compound contains a benzoyl group, which is known to participate in nucleophilic substitution reactions . The chlorine atom attached to the benzene ring might also play a role in its reactivity .
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
The action, efficacy, and stability of 6-(2-Chloro-benzoylamino)-hexanoic acid might be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For instance, the reactivity of the benzoyl group might be affected by the pH of the environment
Properties
IUPAC Name |
6-[(2-chlorobenzoyl)amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c14-11-7-4-3-6-10(11)13(18)15-9-5-1-2-8-12(16)17/h3-4,6-7H,1-2,5,8-9H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWGGDIMBONNGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.